molecular formula C3H8N2O B3232161 Oxetan-3-ylhydrazine CAS No. 1334499-10-3

Oxetan-3-ylhydrazine

Cat. No.: B3232161
CAS No.: 1334499-10-3
M. Wt: 88.11
InChI Key: QXQOUOWBVTUODX-UHFFFAOYSA-N
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Description

Oxetan-3-ylhydrazine is a chemical compound characterized by the presence of an oxetane ring attached to a hydrazine group The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxetan-3-ylhydrazine typically involves the reaction of oxetan-3-one with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Oxetan-3-one} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Oxetan-3-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety, leading to the formation of substituted hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted hydrazine compounds.

Scientific Research Applications

Oxetan-3-ylhydrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a building block for pharmaceuticals.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound finds applications in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of oxetan-3-ylhydrazine involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it a reactive intermediate, facilitating various chemical transformations. The hydrazine group can form stable complexes with metal ions and participate in redox reactions, contributing to the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Oxetan-3-one: A precursor in the synthesis of oxetan-3-ylhydrazine, known for its reactivity and use in organic synthesis.

    Oxetane: The parent compound of the oxetane family, widely studied for its unique chemical properties and applications.

    Hydrazine: A simple hydrazine derivative, used in various industrial and research applications.

Uniqueness of this compound: this compound stands out due to the combination of the oxetane ring and hydrazine group, which imparts unique reactivity and versatility. This dual functionality makes it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

oxetan-3-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-5-3-1-6-2-3/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQOUOWBVTUODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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